molecular formula C10H15NO2 B13306671 2-(Benzylamino)propane-1,3-diol CAS No. 124613-28-1

2-(Benzylamino)propane-1,3-diol

Cat. No.: B13306671
CAS No.: 124613-28-1
M. Wt: 181.23 g/mol
InChI Key: VTZUQTNKNVREQW-UHFFFAOYSA-N
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Description

2-(Benzylamino)propane-1,3-diol is a substituted propane-1,3-diol derivative featuring a benzylamino group (-NH-CH₂C₆H₅) at the 2-position. Its structure combines hydrophilic (diol) and hydrophobic (benzyl) moieties, enabling interactions with diverse biological targets.

Properties

CAS No.

124613-28-1

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(benzylamino)propane-1,3-diol

InChI

InChI=1S/C10H15NO2/c12-7-10(8-13)11-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

VTZUQTNKNVREQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Reaction Pathway

The most conventional method involves the direct amination of propane-1,3-diol derivatives, specifically targeting the formation of the benzylamino group. This approach typically proceeds via nucleophilic substitution or reductive amination.

Procedure

  • Starting Material: Propane-1,3-diol or its derivatives, such as propane-1,3-diacetate or propane-1,3-dichloride.
  • Reagents: Benzylamine or benzyl derivatives, with catalysts or reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Reaction Conditions: Mild heating under inert atmosphere, often in solvents like ethanol or methanol.

Example

A typical synthesis involves reacting propane-1,3-dichloride with benzylamine in the presence of a base (e.g., sodium hydroxide) followed by reduction:

Propane-1,3-dichloride + Benzylamine → 2-(Benzylamino)propane-1,3-diol

This method is well-documented in patent literature, such as WO2014136047A2, which describes converting intermediates like acetylated derivatives into amino alcohols via hydrolysis and amination steps.

Reductive Amination of Propane-1,3-dione or Propane-1,3-diacetone

Reaction Pathway

Reductive amination provides an efficient route by reacting a keto or aldehyde precursor with benzylamine under reductive conditions.

Procedure

  • Starting Material: Propane-1,3-dione or its derivatives.
  • Reagents: Benzylamine, reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium or Raney nickel.
  • Reaction Conditions: Acidic or neutral pH, room temperature to mild heating, under hydrogen atmosphere or with hydride donors.

Research Findings

In a study by US5998669A, the synthesis involved reacting 1,3-dihydroxyacetone dimer with amines, followed by reduction with palladium catalysts, producing amino diols with high selectivity.

Sample Reaction

1,3-Dihydroxyacetone + Benzylamine → this compound (via reduction)

This method offers high yields and purity, especially when using catalytic hydrogenation under controlled conditions.

Catalytic Hydrogenation of N-Acyl or N-Substituted Precursors

Reaction Pathway

Hydrogenation of N-acyl derivatives or nitro precursors can lead to amino alcohols, including this compound.

Procedure

  • Starting Material: N-Benzyl derivatives or nitro compounds.
  • Catalysts: Palladium hydroxide on carbon (Pd(OH)₂/C), Raney nickel.
  • Reaction Conditions: Hydrogen pressure (often 40 psi), temperature 25-50°C, in solvents like ethanol or methanol.

Experimental Data

A notable example involves the hydrogenation of benzyl-protected intermediates in ethanol with Pd(OH)₂/C catalyst, achieving complete conversion to the amino alcohol within 18 hours.

Reaction Scheme

N-Benzyl-protected precursor + H₂ (gas) → this compound

Synthesis via Nucleophilic Substitution on Protected Intermediates

Reaction Pathway

Protection of hydroxyl groups followed by nucleophilic substitution of halogenated intermediates with benzylamine is another viable route.

Procedure

  • Step 1: Synthesis of propane-1,3-dichloride or dibromide.
  • Step 2: Nucleophilic substitution with benzylamine under basic conditions.
  • Step 3: Deprotection of hydroxyl groups if necessary.

Notes

This method enables regioselective substitution and is adaptable for large-scale synthesis, as demonstrated in patent WO2014136047A2.

Summary of Preparation Methods: Data Table

Method Starting Material Reagents Key Conditions Advantages References
Direct Amination Propane-1,3-diol derivatives Benzylamine, base Mild heating, inert atmosphere Simplicity, high yield
Reductive Amination Propane-1,3-dione or diacetone Benzylamine, NaBH4 or H₂ Room temp, catalytic hydrogenation High selectivity
Catalytic Hydrogenation N-Benzyl derivatives Pd(OH)₂/C, H₂ 25-50°C, 40 psi H₂ Efficient, scalable
Nucleophilic Substitution Halogenated intermediates Benzylamine Basic conditions, elevated temp Regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Benzylamino)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)propane-1,3-diol involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-(Benzylamino)propane-1,3-diol, highlighting differences in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Benzylamino group at C2 C₁₀H₁₅NO₂ 181.23 Base compound; synthetic intermediate
2-(Dibenzylamino)propane-1,3-diol Two benzyl groups on amino moiety C₁₇H₂₁NO₂ 283.36 Enhanced lipophilicity; potential CNS activity
2-Amino-2-(2-(4-octylphenyl)ethyl)-propane-1,3-diol (Fingolimod) 4-Octylphenyl-ethylamino group at C2 C₁₉H₃₃NO₂ 307.47 FDA-approved immunomodulator (multiple sclerosis)
2-(Methylamino)propane-1,3-diol Methylamino group at C2 C₄H₁₁NO₂ 105.14 Simpler analog; used in peptide synthesis
2-[4-(3-Hydroxypropenyl)-2-methoxyphenoxy]-1,3-propanediol Phenolic ether with methoxy and propenyl groups C₁₃H₁₈O₆ 282.28 Plant-derived; antioxidant activity
2-Amino-1,3-propanediol (Serinol) Amino group at C2 (no benzyl substitution) C₃H₉NO₂ 91.11 Basic building block for glycopeptides
Lipophilicity and Bioavailability
  • This compound: Moderate lipophilicity due to the benzyl group, enhancing membrane permeability compared to Serinol .
  • Fingolimod : Higher lipophilicity from the 4-octylphenyl chain enables blood-brain barrier penetration, critical for its action on sphingosine-1-phosphate receptors .
  • 2-(Dibenzylamino)propane-1,3-diol: Increased lipophilicity may improve CNS targeting but could reduce solubility .

Stability and Reactivity

  • Hydrolytic Stability: The benzylamino group in this compound is more stable under acidic conditions compared to Schiff base derivatives (e.g., ), which hydrolyze readily .
  • Thermal Stability: Propane-1,3-diol derivatives with aromatic substituents (e.g., 2-(4-propylphenyl)propane-1,3-diol in ) decompose above 200°C, similar to the benzylamino analog .

Biological Activity

2-(Benzylamino)propane-1,3-diol, a compound with the molecular formula C10_{10}H15_{15}NO2_2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzylamino group attached to a propane-1,3-diol backbone. The structural representation is crucial for understanding its interaction with biological systems.

PropertyValue
Molecular Weight181.24 g/mol
Melting PointNot specified
SolubilitySoluble in water
LogPNot available

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Serine Proteases : Compounds similar to this compound have shown the ability to modulate the activity of serine proteases like thrombin, which plays a critical role in blood coagulation and hemostasis .
  • Anticancer Properties : Some studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, potentially triggering apoptosis and inhibiting tumor growth .
  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may offer neuroprotective benefits, although specific data on this compound is limited.

Anticancer Activity

A study focusing on the cytotoxic effects of related compounds demonstrated significant antitumor efficacy in vivo. For instance, a derivative exhibited robust anticancer activity against human acute myeloid leukemia (AML) models when combined with standard chemotherapy agents like cytarabine .

Thrombin Inhibition

Research has shown that certain benzylamine derivatives can inhibit thrombin activity effectively. This inhibition can lead to reduced platelet aggregation and enhanced hemostatic properties, making it a candidate for therapeutic applications in coagulation disorders .

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
Thrombin InhibitionModerate
Cytotoxicity in CancerHigh
NeuroprotectionPreliminary Evidence

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